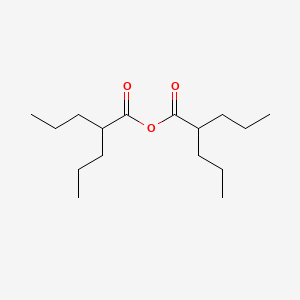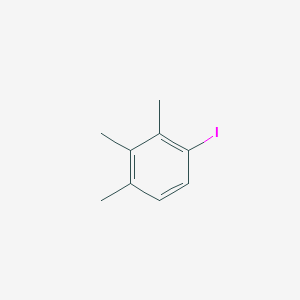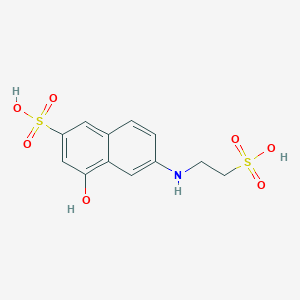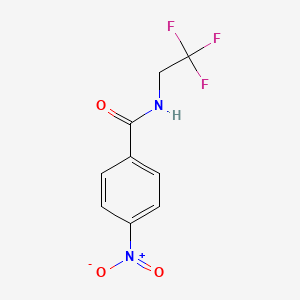![molecular formula C8H5NO2 B1610036 Furo[2,3-b]pyridine-5-carbaldehyde CAS No. 201470-89-5](/img/structure/B1610036.png)
Furo[2,3-b]pyridine-5-carbaldehyde
Overview
Description
Furo[2,3-b]pyridine-5-carbaldehyde is a heterocyclic compound that has gained significant interest in scientific research due to its unique structure and potential applications. This compound is a derivative of pyridine and contains a furan ring fused to the pyridine nucleus. This compound has been shown to possess various biological activities, making it a promising candidate for drug discovery and development.
Scientific Research Applications
Carboxylic Acid Interactions and Aromatic Amines
Detection and Interaction Studies : Research involving carboxylic acids, a class of compounds to which pyridine carboxaldehyde derivatives could be closely related, has shown significant interactions in terms of odor detection when mixed with other aromatic compounds. These studies contribute to our understanding of how pyridine derivatives might interact in complex mixtures, relevant for both environmental studies and the food industry. For instance, Miyazawa et al. (2009) explored the detection of mixtures of homologous carboxylic acids and how they interact with various coffee aroma compounds, revealing intricate dynamics in odor perception that could be applicable to the study of pyridine derivatives in flavor and fragrance chemistry (Miyazawa et al., 2009).
Environmental and Occupational Exposure
Exposure Assessment : The assessment of environmental and occupational exposure to chemicals is critical for public health. Studies on exposure to different chemicals, including those related to pyridine derivatives, offer insights into potential health risks and the need for regulatory measures. For example, Babina et al. (2012) provided an analysis of environmental exposure to organophosphorus and pyrethroid pesticides in children, underscoring the importance of monitoring and evaluating exposure to chemical compounds, which could be extended to include pyridine derivatives for a comprehensive understanding of their impact on health (Babina et al., 2012).
Metabolomics and Nutrition
Furan Fatty Acids and Metabolic Changes : Investigating the metabolic responses to dietary components, including furan derivatives, is key to understanding their roles in human health. Zheng et al. (2016) studied the serum metabolomics profiles in response to n-3 fatty acids in patients with type 2 diabetes, identifying significant metabolites that could be analogous to the metabolic pathways affected by pyridine derivatives, offering a framework for exploring their biochemical and nutritional implications (Zheng et al., 2016).
Chemical Safety and Toxicology
Safety Evaluations and Toxicological Assessments : Understanding the safety and toxicological profiles of chemical compounds, including pyridine derivatives, is crucial for their application in various fields. Archer and Cronin (1986) reported on contact urticaria induced by pyridine carboxaldehyde, highlighting the potential for allergic reactions and the importance of safety evaluations in the use of these compounds (Archer & Cronin, 1986).
Mechanism of Action
Mode of Action
It has been used in the construction of enantioenriched furo[2,3-b]pyridines through a multi-catalytic protocol involving gold, palladium, and phosphoric acid . This process involves a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition process between ynamides and carbonate of 4-hydroxy-2-cyclopentenone .
Biochemical Analysis
Biochemical Properties
Furo[2,3-b]pyridine-5-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly kinases . These interactions are primarily inhibitory, affecting the activity of cdc-like kinases (CLKs), cyclin-dependent kinase (CDK2), and other kinases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is likely involved in various metabolic pathways due to its interactions with enzymes and proteins
properties
IUPAC Name |
furo[2,3-b]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-5-6-3-7-1-2-11-8(7)9-4-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCYSWDDJAHDID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=NC=C(C=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444256 | |
| Record name | furo[2,3-b]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201470-89-5 | |
| Record name | furo[2,3-b]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

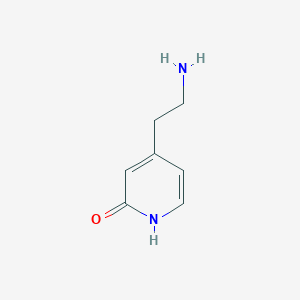

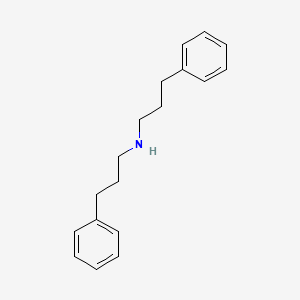
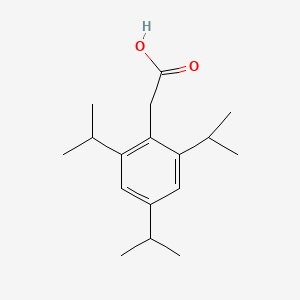
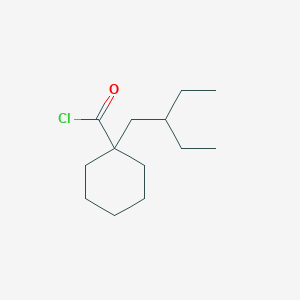




![8-Phenyl-1,4-dioxaspiro[4,5]decane](/img/structure/B1609968.png)
